![molecular formula C13H14N2O5 B7815775 3-[4-(Morpholin-4-yl)-3-nitrophenyl]acrylic acid](/img/structure/B7815775.png)
3-[4-(Morpholin-4-yl)-3-nitrophenyl]acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(Morpholin-4-yl)-3-nitrophenyl]acrylic acid is an organic compound belonging to the class of cinnamic acids and derivatives. These compounds are characterized by the presence of a benzene ring and a carboxylic acid group, forming 3-phenylprop-2-enoic acid . This compound is notable for its unique structure, which includes a morpholine ring and a nitro group attached to the phenyl ring.
Preparation Methods
The synthesis of 3-[4-(Morpholin-4-yl)-3-nitrophenyl]acrylic acid typically involves the reaction of 4-nitrobenzaldehyde with morpholine in the presence of a base, followed by a Knoevenagel condensation with malonic acid or its derivatives . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the condensation reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-[4-(Morpholin-4-yl)-3-nitrophenyl]acrylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, where the nitro group acts as a directing group.
Condensation: The compound can undergo condensation reactions with various aldehydes and ketones to form new derivatives
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various bases and acids depending on the specific reaction conditions . Major products formed from these reactions include amino derivatives, substituted aromatic compounds, and various condensation products .
Scientific Research Applications
3-[4-(Morpholin-4-yl)-3-nitrophenyl]acrylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[4-(Morpholin-4-yl)-3-nitrophenyl]acrylic acid involves its interaction with specific molecular targets and pathways. The nitro group and the morpholine ring play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate enzyme activity and receptor binding .
Comparison with Similar Compounds
3-[4-(Morpholin-4-yl)-3-nitrophenyl]acrylic acid can be compared with other cinnamic acid derivatives, such as:
4-(Morpholin-4-yl)-3-nitrocinnamic acid: Similar in structure but with different substitution patterns on the aromatic ring.
3-Phenylprop-2-enoic acid: Lacks the morpholine and nitro groups, resulting in different chemical and biological properties.
Indole derivatives: While structurally different, they share some biological activities and are used in similar research applications.
The uniqueness of this compound lies in its combination of a morpholine ring and a nitro group, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
3-(4-morpholin-4-yl-3-nitrophenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5/c16-13(17)4-2-10-1-3-11(12(9-10)15(18)19)14-5-7-20-8-6-14/h1-4,9H,5-8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHPRPXBTGGJEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C=CC(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
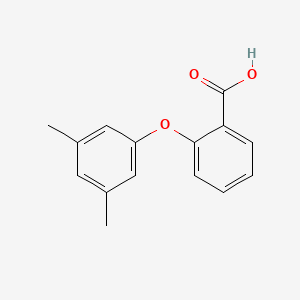
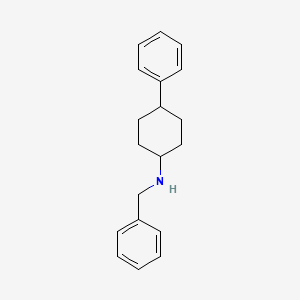
![{4-[(Piperidine-1-sulfonyl)methyl]phenyl}methanamine](/img/structure/B7815717.png)
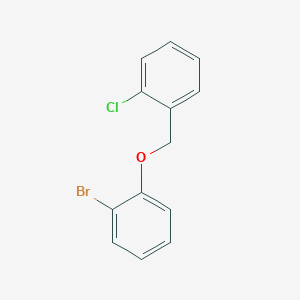
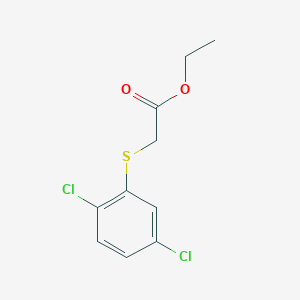

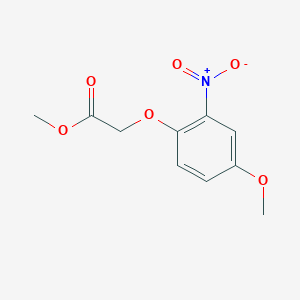

![2-{[3-(Trifluoromethyl)benzyl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B7815760.png)
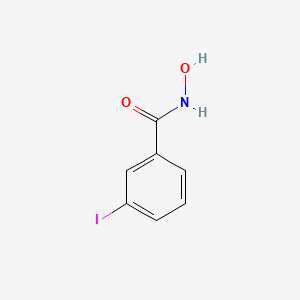


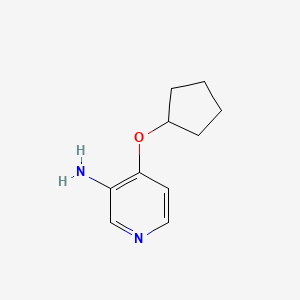
![2-[(4-Aminophenyl)methylamino]-acetamide](/img/structure/B7815803.png)
